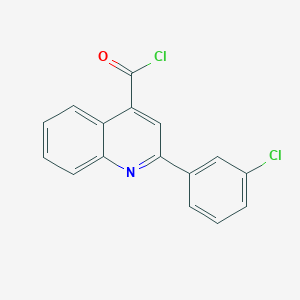

2-(3-chlorophenyl)quinoline-4-carbonyl Chloride

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-11-5-3-4-10(8-11)15-9-13(16(18)20)12-6-1-2-7-14(12)19-15/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOLXQYLMQKHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

2-(3-chlorophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like triethylamine for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis and Reactions

1. Intermediate in Organic Synthesis:

2-(3-chlorophenyl)quinoline-4-carbonyl chloride serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds. The compound can undergo nucleophilic substitution reactions where its chloride group is replaced by other nucleophiles.

2. Reaction Types:

The compound participates in various chemical reactions:

- Substitution Reactions: The chloride group can be substituted by amines or alcohols.

- Oxidation and Reduction: It can undergo redox reactions, altering its oxidation state.

- Coupling Reactions: Utilized in cross-coupling reactions to form complex molecular architectures.

Biological Applications

1. Antimalarial Research:

Recent studies have explored the potential of quinoline derivatives, including this compound, as antimalarial agents. For instance, derivatives have shown activity against Plasmodium falciparum, with some compounds demonstrating low nanomolar potency and favorable pharmacokinetic profiles in preclinical mouse models .

2. Cancer Therapeutics:

The compound has been investigated for its cytotoxic properties against various cancer cell lines. Novel derivatives incorporating this scaffold have exhibited significant anti-breast cancer activity and have been evaluated for their ability to inhibit specific kinases involved in cancer progression .

3. Mechanism of Action:

The mechanism of action typically involves the inhibition of key enzymes or receptors within biological pathways. For example, quinoline derivatives may inhibit translation elongation factor 2 (PfEF2) in malaria parasites or target apoptosis pathways in cancer cells by modulating caspase activity and p53 expression levels .

Industrial Applications

1. Material Science:

In industrial settings, this compound is utilized in the production of specialized materials such as polymers and coatings that require specific chemical properties. Its reactivity allows it to be incorporated into various polymer matrices to enhance performance characteristics.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Chemistry | Intermediate for synthesis | Essential for carbon-carbon bond formation |

| Antimalarial Research | Inhibition of Plasmodium falciparum | Low nanomolar potency in preclinical studies |

| Cancer Therapy | Cytotoxicity against breast cancer | Significant activity observed in various cancer lines |

| Material Science | Production of polymers and coatings | Enhances specific material properties |

Case Studies

Case Study 1: Antimalarial Activity

A study focused on the synthesis of quinoline derivatives highlighted the efficacy of certain compounds derived from this compound against Plasmodium falciparum. The most active derivative exhibited an EC50 value of 120 nM, showcasing its potential as a lead compound for further development .

Case Study 2: Cancer Research

Research into novel quinoline-acrylamide hybrids demonstrated that these compounds could induce apoptosis in cancer cells through targeted inhibition of EGFR kinase pathways. The study utilized quantitative RT-PCR to measure apoptotic markers, confirming the mechanism by which these compounds exert their effects .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline-4-carbonyl chlorides with varying substituents exhibit distinct physicochemical and biological properties. Below is a systematic comparison:

Substituent Effects on Physicochemical Properties

*Estimated based on analogs (e.g., 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride has LogP = 5.16 ).

Key Observations:

- Chlorine Position : Meta-chlorine (3-Cl) in the target compound provides moderate electron withdrawal, balancing reactivity and stability, whereas para-chlorine (4-Cl) increases lipophilicity but may reduce nucleophilic attack efficiency .

- Electron-Donating Groups : Methoxy substituents (e.g., 4-OCH₃) decrease electrophilicity, making the carbonyl chloride less reactive but improving solubility in polar solvents .

Reactivity and Stability

- NMR Data: The ¹H NMR chemical shift of the quinoline C4 carbonyl chloride in 2-(3-chlorophenyl) derivatives appears at δ ~168 ppm (¹³C), consistent with strong electron withdrawal . Comparatively, methoxy-substituted analogs show upfield shifts (δ ~165 ppm) due to electron donation .

- Hydrolytic Stability : The 3-chlorophenyl substituent stabilizes the carbonyl chloride against hydrolysis compared to electron-donating groups, which accelerate degradation .

Biological Activity

2-(3-Chlorophenyl)quinoline-4-carbonyl chloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its quinoline core and chlorinated phenyl group, is being explored for various applications, particularly as an enzyme inhibitor and a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, which may lead to the inhibition of enzyme activity or modulation of receptor functions. This mechanism is crucial in its potential role as a drug candidate targeting various biochemical pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. For instance, it has been shown to increase the expression of pro-apoptotic genes while decreasing anti-apoptotic gene expression, leading to enhanced cell death in cancerous cells .

Case Study 1: Antiplasmodial Activity

A series of studies on related quinoline compounds revealed their effectiveness against Plasmodium falciparum, the parasite responsible for malaria. These compounds demonstrated moderate potency with low nanomolar efficacy in vitro, suggesting that this compound could be optimized for similar antimalarial applications .

Case Study 2: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound showed promising results against several human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to induce cell cycle arrest and apoptosis was confirmed through assays measuring caspase activity and mitochondrial membrane potential changes .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 2-(3-chlorophenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized?

The synthesis of quinoline derivatives like this compound typically employs classical protocols such as the Gould–Jacob or Friedländer reactions , which involve cyclization of substituted anilines with carbonyl-containing precursors. For example, highlights transition metal-catalyzed reactions and ultrasound-assisted methods for functionalizing quinoline scaffolds. Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd or Cu complexes) to improve yield and purity. Post-synthesis, purification via recrystallization in ethyl acetate (EtOAc) is commonly used, as demonstrated for related quinoline-carboxamide derivatives in .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR provide detailed structural confirmation, with chemical shifts for aromatic protons typically observed between δ 7.5–9.0 ppm ().

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks).

- X-ray Crystallography : Single-crystal studies resolve molecular configuration, as shown in , where SHELX software refines crystallographic data .

- Melting Point Analysis : Sharp melting points (e.g., 252–256°C for related compounds) indicate purity ().

Q. What safety protocols should be followed when handling this compound?

While direct toxicity data are limited, analogous quinoline derivatives require:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize with dry sand or chemical absorbents ().

- Storage : Keep in sealed containers under dry, inert conditions ().

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites based on molecular orbital analysis. For example, the electron-withdrawing 3-chlorophenyl group may enhance carbonyl reactivity toward nucleophilic acyl substitution. Molecular docking studies (e.g., with HDAC enzymes, as in ) can identify binding affinities for drug discovery. Software like Gaussian or AutoDock is recommended for such analyses .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

demonstrates that substituents on the quinoline core significantly affect biological activity. For instance:

Q. How can contradictory spectroscopic or crystallographic data be resolved during structural elucidation?

Discrepancies in NMR or X-ray data may arise from dynamic disorder (e.g., rotational isomers) or solvent effects . Strategies include:

Q. What methodologies are effective for studying this compound’s potential in agrochemical or material science applications?

- Agrochemical Screening : Test herbicidal activity via in vitro assays (e.g., Arabidopsis seedling growth inhibition).

- Material Properties : Evaluate thermal stability via Thermogravimetric Analysis (TGA) or conductivity in polymer composites ().

- Photophysical Studies : UV-Vis and fluorescence spectroscopy assess suitability for optoelectronic materials .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., DOE software: JMP or Minitab).

- Data Reproducibility : Document batch-specific variations (e.g., solvent lot differences) to ensure consistency.

- Collaborative Tools : Share crystallographic data via the Cambridge Structural Database (CSD) for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.